

Murrangatin Diacetate: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Murrangatin diacetate**, a natural coumarin derivative. It details its chemical identifiers, summarizes key findings from a pivotal study on its anti-angiogenic properties, and provides detailed experimental protocols for the cited research.

Chemical Identifiers

Murrangatin diacetate is a derivative of the natural product Murrangatin, isolated from plants of the Murraya genus.[1] Its key chemical identifiers are summarized in the table below.



Identifier	Value	Reference
CAS Number	51650-59-0	[2]
Molecular Formula	C19H20O7	[2]
Molecular Weight	360.36 g/mol	[2]
Synonym	2H-1-Benzopyran-2-one, 8- [(1R,2S)-1,2-bis(acetyloxy)-3- methyl-3-buten-1-yl]-7- methoxy-, rel-(+)-	[2]
SMILES	COc1ccc2ccc(=O)oc2c1 INVALID-LINKINVALID- LINKC(C)=C	[3]

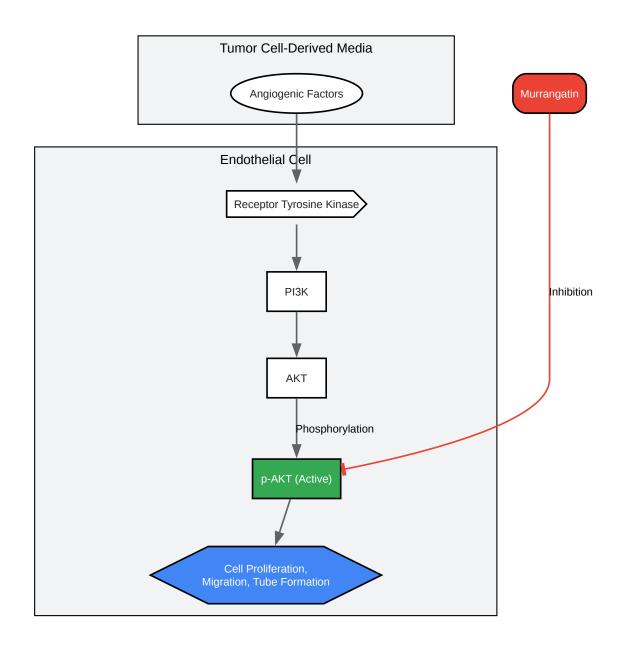
Biological Activity and Signaling Pathway

A key study has highlighted the potential of Murrangatin, the parent compound of **Murrangatin diacetate**, as an anti-angiogenic agent. The research demonstrated that Murrangatin inhibits angiogenesis, a critical process in tumor growth and metastasis, by suppressing the AKT signaling pathway.[4][5]

The study, "Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells," provides the foundation for the biological activity information presented here.[4][5] The findings indicate that Murrangatin significantly inhibits the growth of subintestinal vessels in zebrafish embryos and suppresses various angiogenic phenotypes in human umbilical vein endothelial cells (HUVECs) induced by tumor-conditioned media.[4][5] This inhibition is achieved, at least in part, through the attenuation of AKT phosphorylation.[4][5]

The proposed signaling pathway is depicted in the following diagram:





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Caption: Murrangatin's inhibitory effect on the AKT signaling pathway in endothelial cells.

Experimental Protocols

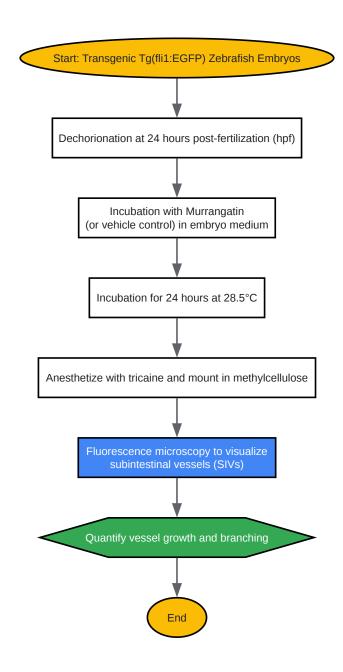


The following are detailed methodologies from the key study investigating the anti-angiogenic effects of Murrangatin.

Zebrafish Anti-Angiogenesis Assay

This assay evaluates the effect of a compound on the development of blood vessels in a living organism.





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Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.

Detailed Steps:



- Animal Model: Transgenic Tg(fli1:EGFP) zebrafish, which express green fluorescent protein in their endothelial cells, are used.
- Embryo Preparation: At 24 hours post-fertilization (hpf), the chorions of the embryos are enzymatically removed.
- Compound Treatment: Embryos are placed in 24-well plates and incubated with varying concentrations of Murrangatin or a vehicle control (DMSO) in standard embryo medium.
- Incubation: The treated embryos are incubated for 24 hours at 28.5°C.
- Imaging Preparation: After incubation, embryos are anesthetized using tricaine and mounted in 3% methylcellulose on a glass slide for imaging.
- Microscopy and Analysis: The development of the subintestinal vessels (SIVs) is observed and captured using a fluorescence microscope. The extent of vessel growth and branching is quantified to assess the anti-angiogenic effect of the compound.

HUVEC-Based In Vitro Angiogenesis Assays

A series of in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) were performed to assess different aspects of angiogenesis.

- 1. Cell Proliferation Assay:
- Method: HUVECs are seeded in 96-well plates and starved overnight. The cells are then
 treated with tumor-conditioned medium (to stimulate proliferation) in the presence of varying
 concentrations of Murrangatin for 48 hours. Cell viability is assessed using a Cell Counting
 Kit-8 (CCK-8) assay.
- 2. Cell Migration Assay (Wound Healing):
- Method: HUVECs are grown to confluence in 6-well plates. A scratch is made in the cell
 monolayer with a pipette tip. The cells are then washed and incubated with tumorconditioned medium and different concentrations of Murrangatin. The closure of the scratch
 is monitored and photographed at 0 and 12 hours.
- 3. Cell Invasion Assay (Transwell):



Method: The upper chambers of Transwell inserts are coated with Matrigel. HUVECs, pretreated with Murrangatin, are seeded into the upper chambers in serum-free medium. The
lower chambers are filled with tumor-conditioned medium as a chemoattractant. After 24
hours of incubation, non-invading cells are removed from the top of the membrane, and the
invaded cells on the bottom are fixed, stained, and counted.

4. Tube Formation Assay:

 Method: Matrigel is polymerized in 96-well plates. HUVECs, pre-treated with Murrangatin, are seeded onto the Matrigel. After 6 hours of incubation, the formation of capillary-like structures (tubes) is observed and photographed under a microscope. The total tube length and number of branch points are quantified.

Western Blot Analysis for AKT Phosphorylation

This technique is used to detect the levels of phosphorylated AKT, an indicator of its activation.

Detailed Steps:

- Cell Treatment and Lysis: HUVECs are starved and then pre-treated with Murrangatin before being stimulated with tumor-conditioned medium for a short period (e.g., 30 minutes). The cells are then washed and lysed to extract total proteins.
- Protein Quantification: The concentration of the extracted proteins is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
 using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
 transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
 After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
 secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
 detection system. The band intensities are quantified to determine the ratio of p-AKT to total



AKT.

Conclusion

Murrangatin diacetate and its parent compound, Murrangatin, represent promising areas for further investigation in the field of oncology drug development. The demonstrated antiangiogenic activity, mediated through the inhibition of the AKT signaling pathway, provides a strong rationale for continued research into their therapeutic potential. The experimental protocols detailed herein offer a foundation for researchers to build upon in their exploration of these and other natural product-derived compounds.

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- To cite this document: BenchChem. [Murrangatin Diacetate: A Technical Overview of its Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593814#murrangatin-diacetate-cas-number-and-chemical-identifiers]

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